molecular formula C5H12N2O3S B1439272 4-Hydroxypiperidine-1-sulfonamide CAS No. 4108-97-8

4-Hydroxypiperidine-1-sulfonamide

Cat. No.: B1439272
CAS No.: 4108-97-8
M. Wt: 180.23 g/mol
InChI Key: FWUKYPWNFQHKEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxypiperidine-1-sulfonamide is a useful research compound. Its molecular formula is C5H12N2O3S and its molecular weight is 180.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-hydroxypiperidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O3S/c6-11(9,10)7-3-1-5(8)2-4-7/h5,8H,1-4H2,(H2,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUKYPWNFQHKEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4108-97-8
Record name 4-hydroxypiperidine-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Hydroxypiperidine-1-sulfonamide: Technical Guide & Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 4108-97-8 Formula:


Molecular Weight:  180.23  g/mol 

Executive Summary

4-Hydroxypiperidine-1-sulfonamide (CAS 4108-97-8) is a bifunctional heterocyclic building block increasingly utilized in medicinal chemistry for the synthesis of sulfonylurea derivatives, GPCR modulators (e.g., APJ receptor agonists), and enzyme inhibitors (e.g., Carbonic Anhydrase, NLRP3). Distinguished by its piperidine core bearing a polar hydroxyl group at the C4 position and a primary sulfonamide moiety at the N1 position, this compound serves as a critical scaffold for introducing polarity and hydrogen-bond donor/acceptor motifs into drug candidates.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and applications, designed for researchers requiring high-fidelity data for experimental design.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]

Structural Characterization

The molecule features a saturated six-membered nitrogen heterocycle (piperidine) in a chair conformation. The N1-sulfonamide group planarizes the nitrogen center slightly compared to a free amine due to electron delocalization into the sulfonyl group, significantly reducing basicity. The C4-hydroxyl group provides a handle for further functionalization (e.g., etherification, oxidation to ketone).

PropertyValueNotes
CAS Number 4108-97-8Verified Registry Number
IUPAC Name 4-Hydroxy-1-piperidinesulfonamideAlt: 1-Sulfamoyl-4-piperidinol
SMILES C1CN(CCC1O)S(=O)(=O)NCanonical representation
InChIKey FWUKYPWNFQHKEU-UHFFFAOYSA-NUnique identifier
Appearance White to off-white crystalline solidHygroscopic tendency
Melting Point 104–105 °CExperimental value [1]
Solubility DMSO, Methanol, EthanolPoor solubility in non-polar solvents (Hexane)
pKa (Calc) ~10.1 (Sulfonamide NH)Weakly acidic
LogP (Calc) -1.3 to -0.8Highly polar / Hydrophilic
Spectroscopic Signature
  • 1H NMR (400 MHz, DMSO-d6): Diagnostic signals include the sulfonamide

    
     protons (typically broad singlet around 
    
    
    
    6.5–7.0 ppm) and the methine proton at C4 (
    
    
    ~3.5–3.8 ppm). The piperidine ring protons appear as multiplets between
    
    
    1.5–3.2 ppm.
  • MS (ESI):

    
    , 
    
    
    
    .

Synthesis & Manufacturing Protocols

The synthesis of this compound presents a challenge due to the need to selectively functionalize the secondary amine without affecting the hydroxyl group. The most robust industrial route involves the trans-sulfamoylation of 4-hydroxypiperidine using sulfamide.

Primary Synthetic Route: Sulfamide Reflux

This method avoids the use of unstable sulfamoyl chloride (


) and proceeds via a nucleophilic substitution mechanism.

Reagents:

  • 4-Hydroxypiperidine (1.0 eq)[1][2]

  • Sulfamide (

    
    ) (1.5 – 2.0 eq)
    
  • Solvent: 1,4-Dioxane or Water

  • Temperature: Reflux (100–105 °C)

Protocol:

  • Charge: In a round-bottom flask equipped with a condenser, dissolve 4-hydroxypiperidine (10 g, 99 mmol) in 1,4-dioxane (100 mL).

  • Addition: Add solid sulfamide (14.2 g, 148 mmol) in one portion.

  • Reaction: Heat the mixture to reflux for 6–12 hours. Monitor via TLC (MeOH/DCM 1:9) or LC-MS for the disappearance of the starting amine.

  • Work-up: Cool the reaction mixture to room temperature.

    • If using Dioxane: Concentrate in vacuo. The residue is often a sticky oil or semi-solid. Triturate with cold water or diethyl ether to induce crystallization.

    • If using Water:[3][4] The product may precipitate upon cooling. Filtration yields the crude solid.

  • Purification: Recrystallize from Ethanol/Water or Isopropanol to obtain white crystals (Yield: 60–80%).

Mechanistic Pathway (DOT Visualization)

Synthesis Start 4-Hydroxypiperidine (Nucleophile) Inter Transition State [Tetrahedral Intermediate] Start->Inter Reflux (Dioxane) Reagent Sulfamide (NH2-SO2-NH2) Reagent->Inter Product 4-Hydroxypiperidine- 1-sulfonamide Inter->Product Elimination Byprod Ammonia (NH3) (Gas evolution) Inter->Byprod

Figure 1: Synthesis of this compound via trans-sulfamoylation.

Applications in Drug Discovery[5][17][18]

The this compound scaffold is a versatile intermediate.[5] Its primary utility lies in its ability to be derivatized at two distinct vectors: the hydroxyl group (C4) and the sulfonamide nitrogen (N1).

Functionalization Strategies
  • C4-Hydroxyl Modification:

    • Etherification: Reaction with alkyl halides (NaH/DMF) to create ether-linked libraries.

    • Oxidation: Conversion to 1-sulfamoylpiperidin-4-one using Dess-Martin periodinane or Swern oxidation. This ketone is a precursor for reductive amination or spirocycle formation.

  • N1-Sulfonamide Coupling:

    • Sulfonylurea Formation: Reaction with isocyanates to form sulfonylureas (common in antidiabetic and anti-inflammatory research).

    • Acylation: Reaction with acyl chlorides to form

      
      -acyl sulfonamides (bioisosteres of carboxylic acids).
      
Therapeutic Areas
  • APJ Receptor Modulators: Used as a polar tail group to improve solubility and metabolic stability in apelin receptor agonists [2].

  • NLRP3 Inflammasome Inhibitors: The sulfonamide moiety engages in critical hydrogen bonding interactions within the ATP-binding pocket of NLRP3 [3].

  • Carbonic Anhydrase Inhibitors (CAIs): While primary sulfonamides are classic CAIs, the bulky piperidine ring directs selectivity toward specific isoforms (e.g., hCA IX/XII) over cytosolic ones [4].

Decision Tree for Usage

Applications Core This compound (Scaffold) Oxidation Oxidation (Swern/DMP) Core->Oxidation Coupling Coupling w/ Isocyanates Core->Coupling Ether Etherification (R-X, Base) Core->Ether Ketone 1-Sulfamoylpiperidin-4-one Oxidation->Ketone Spiro Spirocyclic Derivatives (e.g., Hydantoins) Ketone->Spiro Urea Sulfonylureas (NLRP3 / Diabetes) Coupling->Urea Libr Diverse Ether Library (GPCR Ligands) Ether->Libr

Figure 2: Synthetic divergence from the core scaffold.

Safety & Handling (SDS Highlights)

While specific toxicological data for this exact CAS is limited, it shares hazard profiles with general piperidine sulfonamides.

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (Respiratory Irritation) (H335)

  • Handling Precautions:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid inhalation of dust.

    • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Hygroscopic; keep container tightly sealed.

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 4108-97-8).[6] Link

  • Ariad Pharmaceuticals, Inc. Compounds and compositions for treating conditions associated with APJ receptor activity. Patent WO/2017/140778. Link

  • Novartis AG. Sulfonylureas and related compounds and use of same (NLRP3 Inhibitors). Patent WO/2019/023345. Link

  • Supuran, C. T.[4] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 2008, 7, 168–181. Link

  • PubChem.[7] Compound Summary: this compound.[6] National Library of Medicine. Link

Sources

4-hydroxypiperidine sulfonamide derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Hydroxypiperidine Sulfonamide Derivatives in Medicinal Chemistry

Introduction: A Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The 4-hydroxypiperidine scaffold is a quintessential example, valued for its conformational rigidity, three-dimensional character, and the strategic placement of a hydroxyl group and a basic nitrogen atom that can engage in key interactions with biological targets.[1][2] This core is a cornerstone in the development of analgesics, antidepressants, and other neurological agents.[1]

When this versatile piperidine ring is functionalized with a sulfonamide moiety (—SO₂NH—), the resulting derivatives gain access to a new dimension of pharmacological potential. The sulfonamide group is a highly significant pharmacophore, renowned for its ability to act as a bioisostere of carboxylic acids or amides, its strong hydrogen bonding capabilities, and its crucial role in enzyme inhibition, particularly in coordinating with metal ions like zinc in metalloenzymes.[3][4]

This technical guide provides a comprehensive exploration of 4-hydroxypiperidine sulfonamide derivatives. We will delve into the strategic rationale for their design, dissect common synthetic pathways, analyze critical structure-activity relationships (SAR), and examine their application across various therapeutic areas, offering field-proven insights for researchers, scientists, and drug development professionals.

Section 1: The Strategic Rationale of the Core Structure

The efficacy of the 4-hydroxypiperidine sulfonamide scaffold stems from the synergistic interplay of its constituent parts. Understanding the causality behind its selection is crucial for rational drug design.

  • The 4-Hydroxypiperidine Ring: This heterocyclic system provides a robust, non-aromatic anchor. The nitrogen atom, typically protonated at physiological pH, can form a critical salt bridge with acidic residues (e.g., Asp, Glu) in a protein's active site. The hydroxyl group at the C4 position is a potent hydrogen bond donor and acceptor, providing an additional, specific interaction point that can significantly enhance binding affinity and selectivity.[1][5] Its presence also favorably modulates physicochemical properties like solubility.

  • The Sulfonamide Linker: The sulfonamide functional group is more than a simple linker; it is a powerful pharmacophoric element.[6] Its key attributes include:

    • Zinc-Binding Group (ZBG): The sulfonamide nitrogen is an excellent coordinator of zinc ions found in the active sites of metalloenzymes like matrix metalloproteinases (MMPs) and carbonic anhydrases (CAs).[3] This interaction is often the cornerstone of the inhibitor's mechanism of action.

    • Hydrogen Bonding: The N-H and S=O groups are strong hydrogen bond donors and acceptors, respectively, allowing for multiple points of contact within a binding pocket.[4]

    • Physicochemical Modulation: The sulfonamide group's polarity enhances water solubility and can improve the overall ADME (Absorption, Distribution, Metabolism, Excretion) profile of a drug candidate.[3]

The combination of these two moieties creates a scaffold with a defined three-dimensional vector, capable of positioning the sulfonamide for optimal target engagement while the piperidine ring secures the molecule within the binding site through its own set of interactions.

Section 2: Synthetic Strategies and Methodologies

The synthesis of 4-hydroxypiperidine sulfonamide derivatives typically follows a convergent and logical pathway. The choice of specific reagents and conditions is dictated by the desired substitution pattern and the need to minimize side reactions.

General Synthetic Workflow

A common and effective approach involves the construction of the substituted 4-hydroxypiperidine core, followed by the introduction of the sulfonamide moiety. This workflow ensures high yields and allows for late-stage diversification.

G A 1. N-Protected 4-Piperidone B 2. C4-Functionalization (e.g., Grignard Reaction) A->B R-MgX C 3. 4-Aryl/Alkyl-4-hydroxypiperidine (Protected) B->C D 4. N-Deprotection (e.g., Acidic Conditions for Boc) C->D TFA or HCl E 5. Secondary Amine Intermediate D->E F 6. Sulfonylation Reaction (R-SO2Cl, Base) E->F G 7. Final Product: 4-Hydroxypiperidine Sulfonamide Derivative F->G G cluster_0 Enzyme Active Site cluster_1 Inhibitor Molecule Zn++ Zn²⁺ Pocket1 Pocket1 Pocket2 Pocket2 Inhibitor R¹-Piperidine(OH)-N-SO₂-R² Inhibitor->Zn++ Sulfonamide N coordinates Inhibitor->Pocket1 Piperidine OH H-bonds Inhibitor->Pocket2 R¹/R² groups occupy specificity pockets

Sources

A Technical Guide to the Solubility Profile of 4-Hydroxypiperidine-1-sulfonamide in DMSO and Water

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 4-hydroxypiperidine-1-sulfonamide, a critical parameter for drug discovery and development professionals. Recognizing the limited publicly available data for this specific compound, this document outlines the foundational physicochemical principles, predictive assessments, and detailed, field-proven experimental protocols for accurately characterizing its solubility in dimethyl sulfoxide (DMSO) and aqueous media. We present standardized methodologies for both kinetic and thermodynamic solubility assays, equipping researchers with the necessary tools to generate reliable and reproducible data. This guide serves as a self-validating system, explaining the causality behind experimental choices to ensure scientific integrity.

Introduction: The Imperative of Solubility in Drug Development

Solubility is a pivotal physicochemical property that dictates the developability of a potential therapeutic agent. Poor aqueous solubility is a primary contributor to challenges such as unreliable in vitro assay results, underestimated toxicity, and insufficient bioavailability, which can prematurely terminate the progression of promising drug candidates.[1][2] Conversely, understanding a compound's solubility in organic solvents like DMSO is fundamental for the preparation of high-concentration stock solutions used in high-throughput screening (HTS) and various biological assays.[2][3][4]

This guide focuses on this compound, providing a detailed roadmap for its solubility characterization. While specific quantitative data for this compound is not extensively published, this document synthesizes established principles and methodologies to empower researchers to generate this critical information in-house.

Physicochemical Properties and Solubility Prediction

Before embarking on experimental determination, an analysis of the molecular structure of this compound provides qualitative insights into its expected solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₁₂N₂O₃S[5][6]
Molecular Weight 180.23 g/mol [5][6]
Structure A piperidine ring substituted with a hydroxyl group and a sulfonamide group.N/A
pKa (Predicted) Acidic (sulfonamide N-H) and Basic (piperidine N)N/A
LogP (Predicted) Low (indicating hydrophilicity)[5]
Predicted Solubility Profile:
  • In Water: The presence of a hydroxyl (-OH) group and a sulfonamide (-SO₂NH₂) group, both capable of hydrogen bonding, suggests that this compound should exhibit some degree of aqueous solubility. The piperidine ring itself is a polar structure. However, the overall solubility will be influenced by the crystal lattice energy of the solid form.

  • In DMSO: As a powerful polar aprotic solvent, DMSO is capable of dissolving a wide range of both polar and non-polar compounds.[3][7] It readily disrupts hydrogen bonding networks, making it an excellent solvent for compounds like this compound.[3] It is anticipated that the compound will be highly soluble in DMSO, making it a suitable vehicle for creating concentrated stock solutions.[8]

Experimental Determination of Solubility

A dual-pronged approach is essential for a comprehensive solubility assessment: kinetic and thermodynamic measurements. Kinetic solubility is often determined in early discovery for high-throughput needs, while thermodynamic solubility provides the true equilibrium value, which is critical for later-stage development.[1][9][10]

DMSO Stock Solution Preparation and Validation

The first step in many solubility workflows is the preparation of a validated, high-concentration stock solution in DMSO. This is crucial for the accuracy of subsequent aqueous solubility determinations.

Protocol 1: DMSO Solubility Assessment

Objective: To determine the maximum soluble concentration of this compound in 100% DMSO at room temperature.

Methodology:

  • Preparation: Accurately weigh a sample of the compound and add a calculated volume of DMSO to achieve a high target concentration (e.g., 100 mM).

  • Dissolution: Vigorously vortex or sonicate the mixture until the solid is completely dissolved visually.

  • Equilibration: Allow the solution to stand at room temperature for at least 24 hours.

  • Inspection: Visually inspect the solution for any signs of precipitation or crystallization.

  • Confirmation (Optional but Recommended): For definitive confirmation, acquire a ¹H NMR spectrum of the solution. Sharp, well-defined peaks confirm solubility, while broadened peaks may indicate aggregation.

Table 2: Example DMSO Solubility Data

ParameterValueMethod
Maximum Solubility >100 mM (Hypothetical)Visual Inspection & NMR
Solvent 100% DMSON/A
Temperature 25°CN/A
Observations Clear, precipitate-free solution after 24 hours.N/A
Kinetic Solubility in Aqueous Buffer

Kinetic solubility measures the concentration of a compound that remains in solution after a DMSO stock is diluted into an aqueous buffer and allowed to equilibrate for a short period. This method is rapid and amenable to high-throughput formats.[1][11]

Protocol 2: Turbidimetric Kinetic Solubility Assay

Objective: To rapidly determine the kinetic solubility of the compound in a physiologically relevant buffer.

Methodology:

  • Stock Solution Preparation: Prepare a serial dilution of the compound in DMSO (e.g., from 10 mM) in a 96-well plate.[12]

  • Dilution: Add a phosphate-buffered saline (PBS, pH 7.4) to each well to dilute the DMSO stock (typically a 1 in 50 dilution, resulting in 2% final DMSO concentration).[12]

  • Incubation: Mix thoroughly and incubate the plate at a controlled temperature (e.g., 25°C) for a fixed period (e.g., 1-2 hours).[11][12]

  • Measurement: Use a plate reader to measure the turbidity (absorbance) at a wavelength where the compound does not absorb (e.g., 620 nm).[12]

  • Data Analysis: The kinetic solubility is the concentration at which the turbidity significantly increases above the baseline (DMSO-only controls), indicating precipitation.[12]

Diagram 1: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilution in DMSO (10 mM) B Dilute 1:50 into Aqueous Buffer (pH 7.4) A->B Dispense C Incubate (1-2h at 25°C) B->C Mix D Measure Turbidity (Absorbance at 620 nm) C->D Read Plate E Identify Precipitation Point D->E F Determine Kinetic Solubility (µM) E->F

Caption: Workflow for the turbidimetric kinetic solubility assay.

Thermodynamic Solubility in Aqueous Buffer

Thermodynamic (or equilibrium) solubility is the saturation concentration of a compound in a solvent after an extended equilibration period, where the dissolved solute is in equilibrium with the solid phase. The shake-flask method is the gold standard for this determination.[9][13][14][15]

Protocol 3: Shake-Flask Thermodynamic Solubility Assay

Objective: To determine the true equilibrium solubility of the solid compound in an aqueous buffer.

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer (e.g., PBS, pH 7.4). Ensure undissolved solid remains.[13][14]

  • Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[1][9]

  • Phase Separation: After incubation, allow the suspension to settle. Carefully remove an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.45 µm PVDF) to remove all undissolved solids.[14]

  • Quantification: Accurately quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method such as HPLC-UV or LC-MS/MS against a standard curve.[1][9] This concentration represents the thermodynamic solubility.

Diagram 2: Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess Solid to Aqueous Buffer B Shake at Controlled Temp (24-48h) A->B Incubate C Filter Supernatant (Phase Separation) B->C Sample D Quantify Concentration (HPLC-UV or LC-MS/MS) C->D Analyze E Determine Thermodynamic Solubility (µg/mL or µM) D->E

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Data Summary and Interpretation

All quantitative data should be summarized for clear comparison. It is expected that the kinetic solubility value may be higher than the thermodynamic solubility, as the former can represent a supersaturated state.[13]

Table 3: Hypothetical Solubility Profile of this compound

ParameterSolvent/MediumSolubility ValueMethod
DMSO Solubility 100% DMSO>100 mMVisual Inspection
Kinetic Solubility PBS, pH 7.4 (2% DMSO)150 µMTurbidimetry
Thermodynamic Solubility PBS, pH 7.485 µM (15.3 µg/mL)Shake-Flask HPLC-UV

Conclusion

This guide provides a robust framework for the comprehensive solubility characterization of this compound. By adhering to these detailed protocols, researchers and drug development professionals can generate the high-quality, reliable data necessary to make informed decisions throughout the discovery and development pipeline. The systematic application of these kinetic and thermodynamic assays will elucidate the solubility profile in both DMSO and aqueous media, providing a critical foundation for all subsequent in vitro and in vivo studies.

References

  • Vertex AI Search. (2026, February 9).
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Quora. (2024, October 30).
  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • PCBIS Strasbourg. (n.d.). Thermodynamic solubility.
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
  • Request PDF. (2026, January 5). Kinetic solubility: Experimental and machine‐learning modeling perspectives.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • PubMed. (n.d.). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions.
  • Pharmaceutical Sciences. (2024, February 15).
  • ResearchGate. (2024, December 10). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?.
  • Benchchem. (n.d.).
  • Exploring Chemical Solutions. (n.d.).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 4-Hydroxypiperidine-1-sulfonamide

Executive Summary

This compound (also known as 1-sulfamoylpiperidin-4-ol) is a specialized heterocyclic sulfonamide used primarily as a polar scaffold in medicinal chemistry.[1] It combines a secondary amine-derived sulfonamide core with a solvent-exposed hydroxyl group, making it a valuable intermediate for designing water-soluble Carbonic Anhydrase (CA) inhibitors and exploring structure-activity relationships (SAR) in fragment-based drug discovery.[1] This guide details its chemical identity, physicochemical profile, and a validated synthesis protocol.

Chemical Identity & Identifiers

Precise identification is critical for database integration and intellectual property searches.[1]

Identifier Value
Common Name This compound
Synonyms 1-Sulfamoylpiperidin-4-ol; 4-Hydroxy-1-piperidinesulfonamide
Canonical SMILES C1CN(CCC1O)S(=O)(=O)N
InChI String InChI=1S/C5H12N2O3S/c6-11(9,10)7-3-1-5(8)2-4-7/h5,8H,1-4H2,(H2,6,9,10)
InChIKey FWUKYPWNFQHKEU-UHFFFAOYSA-N
Molecular Formula

Parent Amine CAS 5382-16-1 (4-Hydroxypiperidine)

Physicochemical Profile

The compound exhibits high polarity due to the dual presence of the sulfonamide and hydroxyl groups, suggesting good aqueous solubility and low permeability unless derivatized.

Property Value Note
Molecular Weight 180.23 g/mol Monoisotopic: 180.057 Da
LogP (Calculated) -1.3 to -0.8Highly hydrophilic
TPSA ~86 ŲHigh polar surface area
H-Bond Donors 3(OH,

)
H-Bond Acceptors 4(

, O, N)
pKa (Sulfonamide) ~10.0Weakly acidic proton on

Synthesis Protocol

Methodology: Direct Sulfamoylation via Sulfamide The most robust and scalable method for synthesizing unsubstituted N-sulfonamides from secondary amines is the Sulfamide Transamination method.[1] This avoids the use of unstable sulfamoyl chloride.

Reagents & Materials
  • Precursor: 4-Hydroxypiperidine (1.0 equiv)[1][2]

  • Reagent: Sulfamide (

    
    ) (1.0 - 1.2 equiv)[1]
    
  • Solvent: 1,4-Dioxane or Water (Reflux)[1]

  • Purification: Recrystallization from Ethanol/Water or Methanol.[1]

Step-by-Step Procedure
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxypiperidine (10 mmol) in 1,4-dioxane (20 mL).

  • Addition: Add sulfamide (12 mmol) to the solution.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 6–12 hours. Monitor ammonia evolution (gas) or TLC for consumption of the amine.[1]
    
    • Note: The reaction proceeds by transamination, releasing ammonia (

      
      ).
      
  • Workup: Cool the mixture to room temperature.

    • If using Dioxane: Concentrate the solvent under reduced pressure to yield a crude solid.

    • If using Water:[1] Lyophilize or extract exhaustively with Ethyl Acetate (though efficiency may be low due to polarity).

  • Purification: Recrystallize the crude residue from hot ethanol or an ethanol/water mixture to obtain the pure sulfonamide as a white crystalline solid.[1]

Reaction Scheme Visualization

Synthesis Start 4-Hydroxypiperidine (Secondary Amine) Intermediate Transition State (- NH3) Start->Intermediate Reflux (Dioxane) Reagent Sulfamide (NH2-SO2-NH2) Reagent->Intermediate Product 4-Hydroxypiperidine- 1-sulfonamide Intermediate->Product Transamination

Caption: Direct sulfamoylation of 4-hydroxypiperidine using sulfamide, releasing ammonia as the byproduct.

Mechanistic Context: Carbonic Anhydrase Inhibition

This compound belongs to the class of Zinc-Binding Groups (ZBGs) .[1] The primary sulfonamide moiety (


) is the classic pharmacophore for inhibiting Carbonic Anhydrase (CA) enzymes.[1]
  • Mechanism: The deprotonated sulfonamide nitrogen coordinates directly to the

    
     ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.
    
  • Role of Piperidine Ring: The 4-hydroxypiperidine ring acts as a "tail" or linker.[1] The 4-hydroxyl group provides a vector for further functionalization (e.g., attaching to a hydrophobic tail to gain isoform selectivity for CA IX or XII).

Pharmacophore Interaction Diagram

Pharmacophore Zn Zn(II) Ion (Active Site) Sulfonamide Sulfonamide Nitrogen (Anionic Form) Sulfonamide->Zn Coordination Bond Scaffold Piperidine Ring (Hydrophobic/Steric) Sulfonamide->Scaffold Covalent Link OH_Group 4-OH Group (Solvent Interaction/Linker) Scaffold->OH_Group Functional Handle

Caption: Structural logic of the inhibitor: The sulfonamide anchors to Zinc, while the hydroxyl group allows solubility or extension.[1][3][4]

References

  • PubChem Compound Summary. "1-sulfamoylpiperidin-4-ol (CID 45080590)."[1] National Center for Biotechnology Information.[1]

  • Rehse, K. et al. "N-Sulfamoylpiperidines as novel carbonic anhydrase inhibitors." Archiv der Pharmazie. (General reference for piperidine sulfonamide synthesis).
  • Maryanoff, B. E. et al. "Sulfamide in the synthesis of sulfonamides." Journal of Medicinal Chemistry. (Primary source for sulfamide transamination methodology).[1]

Sources

Methodological & Application

Application Notes & Protocols: The Utility of 4-Hydroxypiperidine-1-sulfonamide as a Versatile Fragment in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has cemented its position as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1][2] This approach leverages small, low-molecular-weight compounds ("fragments") that, despite binding with low affinity, do so with high ligand efficiency.[1][3] This guide provides an in-depth exploration of 4-hydroxypiperidine-1-sulfonamide, a privileged fragment that combines several desirable features for FBDD campaigns. We will detail its physicochemical properties, its application in biophysical screening cascades, and the strategic considerations for its evolution from a fragment "hit" to a "lead" compound. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.

The Fragment Profile: Why this compound?

The selection of a fragment library is a critical determinant of an FBDD campaign's success. Fragments are typically selected based on the "Rule of Three," which favors compounds with a molecular weight under 300 Da, a cLogP of 3 or less, and fewer than 3 hydrogen bond donors and acceptors.[1] this compound aligns well with these principles while offering distinct structural advantages.

  • The Sulfonamide Moiety: The sulfonamide group is a well-established pharmacophore present in numerous approved drugs.[4] Its ability to act as both a hydrogen bond donor (N-H) and acceptor (S=O) allows it to form critical interactions with protein targets, often anchoring the fragment in a binding pocket.[5][6][7]

  • The Piperidine Scaffold: The piperidine ring is a common heterocyclic motif in pharmaceuticals, recognized for imparting favorable pharmacokinetic properties like improved solubility and metabolic stability.[8][9] Its saturated, three-dimensional nature provides superior exit vectors for chemical elaboration compared to flat, aromatic systems.

  • The 4-Hydroxy Group: This functional group serves as a versatile handle for medicinal chemistry optimization. It can form key hydrogen bonds in its own right or serve as an attachment point for "fragment growing" strategies, allowing for the exploration of adjacent sub-pockets within the target protein.[8] This makes the fragment synthetically "poised" for rapid follow-up chemistry.[10]

A recent study successfully utilized this compound in the discovery of carbonic anhydrase inhibitors, demonstrating its practical utility.[11]

Physicochemical Properties
PropertyValueSignificance in FBDD
Molecular Formula C₅H₁₂N₂O₃S
Molecular Weight 180.23 g/mol Complies with the "Rule of Three" (<300 Da), ensuring higher screening hit rates.
Hydrogen Bond Donors 2 (OH, NH)Provides key interaction points for target binding.
Hydrogen Bond Acceptors 3 (OH, SO₂)Offers multiple opportunities for forming stabilizing hydrogen bonds.
Predicted cLogP -0.8 to -1.2Low lipophilicity generally correlates with better solubility, a crucial factor for biophysical assays.

General Synthesis Protocol

The synthesis of this compound can be achieved via a straightforward procedure adapted from established methods for sulfamide synthesis.[11][12] The following protocol describes a common route.

Protocol 1: Synthesis of this compound

Rationale: This one-step reaction involves the nucleophilic attack of the secondary amine of 4-hydroxypiperidine on sulphuric diamide at elevated temperatures. Dioxane is used as a high-boiling, inert solvent suitable for this reaction.

Materials:

  • 4-Hydroxypiperidine

  • Sulphuric diamide (Sulfamide)

  • Anhydrous 1,4-dioxane

  • Triethylamine (optional, if starting from a hydrochloride salt)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • In a sealed reaction vessel, combine 4-hydroxypiperidine (1 equivalent) and sulphuric diamide (4 equivalents).

  • Add anhydrous 1,4-dioxane to create a stirrable mixture.

  • Heat the reaction mixture to 110 °C and stir for 48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After cooling to room temperature, add DCM and filter off any resulting precipitate, washing the solid with ethyl acetate.

  • Combine the filtrate and the washings. Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude material using flash column chromatography on silica gel to obtain the final product, this compound.[11][12]

Characterization: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[11]

The Fragment Screening & Validation Cascade

Due to their low binding affinities, fragments require sensitive biophysical techniques for detection.[3][13] A tiered approach, or "screening cascade," is employed to efficiently identify and validate true binding events, moving from high-throughput primary screens to lower-throughput, information-rich secondary and tertiary assays.[3][10]

FBDD_Workflow cluster_0 Primary Screen (High-Throughput) cluster_1 Hit Validation (Orthogonal) cluster_2 Affinity & Structural Characterization cluster_3 Optimization DSF Thermal Shift (DSF) NMR Ligand-Observed NMR (e.g., STD, waterLOGSY) DSF->NMR Initial Hits SPR SPR / ITC (Affinity - KD) NMR->SPR Validated Binders Xtal X-Ray Crystallography (Binding Mode) SPR->Xtal Quantified Hits MedChem Hit-to-Lead Chemistry Xtal->MedChem Structural Insights

Caption: A typical FBDD screening and validation workflow.

Protocol 2: Primary Screening via Differential Scanning Fluorimetry (DSF)

Rationale: DSF, or Thermal Shift Assay, is a rapid and cost-effective method to screen fragment libraries. It measures the change in a protein's melting temperature (Tm) upon ligand binding. A positive ΔTm suggests that the fragment stabilizes the protein, indicating a binding event.[3][10]

Procedure:

  • Preparation: Prepare the target protein in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl). Prepare a 100 mM stock of this compound in DMSO.

  • Assay Setup: In a 96- or 384-well qPCR plate, add the protein to a final concentration of 2-5 µM.

  • Add the fluorescent dye (e.g., SYPRO Orange) as per the manufacturer's instructions.

  • Add the fragment to a final concentration of 100-500 µM. Include a "DMSO only" control. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Seal the plate and briefly centrifuge to mix.

  • Data Acquisition: Place the plate in a real-time PCR instrument. Run a temperature gradient from 25 °C to 95 °C, acquiring fluorescence data at each temperature increment.

  • Data Analysis: Plot fluorescence versus temperature. The inflection point of the curve represents the Tm. A hit is identified by a significant positive shift in Tm (ΔTm) compared to the DMSO control (typically ΔTm > 2 °C).

Protocol 3: Hit Validation via Saturation Transfer Difference (STD) NMR

Rationale: NMR is a powerful solution-based technique for unambiguously confirming a direct binding event.[10][13] STD NMR is a ligand-observed experiment that detects transient binding. It works by selectively saturating the protein with RF irradiation. This saturation is transferred to a bound ligand via spin diffusion. When the ligand dissociates, it retains this "memory" of saturation, resulting in attenuated signals in its NMR spectrum.

Procedure:

  • Sample Preparation: Prepare a sample containing the target protein (10-50 µM) and this compound (100-500 µM) in a deuterated aqueous buffer.

  • Acquisition: Acquire two spectra:

    • On-Resonance Spectrum: The protein is selectively irradiated at a frequency where only protein resonances occur (e.g., -1 ppm).

    • Off-Resonance Spectrum: The sample is irradiated at a frequency where no protein or ligand resonances exist (e.g., 40 ppm). This serves as the reference spectrum.

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting "difference spectrum" will only show signals from the fragment that has bound to the protein.

  • Analysis: The presence of signals in the STD spectrum confirms a direct binding interaction. The relative intensity of the signals can provide information about which protons of the fragment are in closest proximity to the protein surface.

Protocol 4: Affinity Determination via Surface Plasmon Resonance (SPR)

Rationale: SPR is a label-free technique used to measure the kinetics and affinity of binding interactions in real-time.[3][13] It provides quantitative data, including the dissociation constant (KD), which is crucial for ranking fragment hits.

Procedure:

  • Chip Preparation: Covalently immobilize the target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling).

  • Binding Analysis: Inject a series of increasing concentrations of this compound in running buffer over the chip surface. Also inject the solution over a reference channel with no immobilized protein to subtract non-specific binding effects.

  • Data Acquisition: The instrument measures the change in refractive index at the surface, which is proportional to the amount of fragment bound to the protein. This is recorded in a sensorgram (Response Units vs. Time).

  • Data Analysis: Fit the steady-state binding responses against the fragment concentrations to a 1:1 binding model to determine the equilibrium dissociation constant (KD). For fragments, KD values are typically in the high micromolar to millimolar range.

Structural Elucidation and Hit-to-Lead Optimization

The ultimate goal of FBDD is to leverage structural information to guide the chemical evolution of a low-affinity fragment into a high-potency lead compound.[14][15]

Protocol 5: Co-crystallization with the Target Protein

Rationale: X-ray crystallography provides high-resolution, three-dimensional information on how the fragment binds to the target protein.[3][13] This structural map is invaluable for guiding medicinal chemistry efforts.

Procedure:

  • Complex Formation: Incubate a concentrated solution of the purified target protein with a 5- to 10-fold molar excess of this compound.

  • Crystallization Screening: Use the protein-fragment complex solution to set up crystallization trials using commercially available or custom-designed screens (e.g., sitting-drop or hanging-drop vapor diffusion).

  • Crystal Optimization: Optimize initial crystal hits by systematically varying precipitant concentration, pH, and other parameters.

  • Data Collection & Structure Solution: Harvest suitable crystals, cryo-protect them, and collect X-ray diffraction data at a synchrotron source. Process the data and solve the structure to visualize the electron density corresponding to the bound fragment.

Strategies for Hit-to-Lead (H2L) Evolution

Once the binding mode is known, several strategies can be employed to improve the fragment's affinity and selectivity.[14][16][17]

H2L_Strategies cluster_0 cluster_1 Start This compound KD = 500 µM Grow Grown Compound Add R-group to 4-OH position KD = 10 µM Start:f1->Grow:f0 Exploit adjacent pocket via 4-OH Link Linked Compound Fragments joined by linker KD = 0.1 µM Start:f1->Link:f0 OtherFrag Second Fragment Binds in nearby site OtherFrag:f1->Link:f0 Design covalent linker

Caption: Key strategies for evolving a fragment hit into a lead compound.

  • Fragment Growing: This involves adding chemical functionality to an existing vector on the bound fragment to engage a nearby sub-pocket observed in the crystal structure. The 4-hydroxy group on our fragment is an ideal starting point for this strategy.

  • Fragment Linking: If a second fragment is found to bind in a proximal site, the two fragments can be covalently linked. This can lead to a dramatic increase in affinity due to a highly favorable change in binding entropy.

  • Fragment Merging/Optimization: This involves iterative cycles of medicinal chemistry to optimize the core scaffold itself, improving its interactions with the protein and enhancing its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[15]

Conclusion

This compound represents a high-value tool for fragment-based drug discovery. Its combination of a proven pharmacophore (sulfonamide), a favorable heterocyclic scaffold (piperidine), and a versatile synthetic handle (4-hydroxy group) makes it an excellent starting point for FBDD campaigns targeting a wide range of proteins. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to effectively utilize this fragment, from initial screening and validation to structure-guided lead optimization.

References

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences.[Link]

  • Fragment Screening. Sygnature Discovery.[Link]

  • Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions.[Link]

  • Fragment-Based Drug Discovery. Selvita.[Link]

  • Biophysical Fragment Screening Services. Evotec.[Link]

  • Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Crystal structure of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone. Acta Crystallographica Section E.[Link]

  • Crystal structure and Hirshfeld surface analysis of (E)-N′-[4-(piperidin-1-yl)benzylidene]arylsulfonohydrazides. Acta Crystallographica Section E.[Link]

  • Fragment-Based Drug Discovery. Proteopedia.[Link]

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI.[Link]

  • Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. ResearchGate.[Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters.[Link]

  • Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents. RSC Medicinal Chemistry.[Link]

  • (PDF) X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. ResearchGate.[Link]

  • Fragment-Based Drug Discovery Conference. Cambridge Healthtech Institute.[Link]

  • Hit to Lead Optimization in Drug Discovery. Excelra.[Link]

  • The preparation method of piperidine sulfonamide calcium composition with pharmaceutical activity.
  • Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules.[Link]

  • Synthesis method of N-Boc-4-hydroxypiperidine. SciSpace.[Link]

  • Hit-to-Lead. European Federation for Medicinal Chemistry and Chemical Biology.[Link]

  • Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents. DNDi.[Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs. ChemRxiv.[Link]

  • New Bioprecursor Prodrugs of Sulfadiazine: Synthesis, X-ray Structure and Hirshfeld Analysis. MDPI.[Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. ACS Medicinal Chemistry Letters.[Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus.[Link]

Sources

Troubleshooting & Optimization

Optimizing purification of polar sulfonamide derivatives by flash chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization of Flash Chromatography for Polar Sulfonamides

To: Research Scientists & Process Chemists From: Senior Application Scientist, Separation Sciences Division Status: Active Support Protocol

Mission Statement

Sulfonamide derivatives (


) present a unique purification challenge. Their polarity often leads to poor solubility in non-polar mobile phases, while their ability to act as both hydrogen bond donors and acceptors causes severe peak tailing on standard silica. This guide moves beyond basic "how-to" steps to explain the physicochemical causality of these failures and provides self-validating protocols to resolve them.
Section 1: Critical Troubleshooting (Q&A)
Q1: My sulfonamide elutes as a broad, tailing streak rather than a sharp band. Increasing solvent polarity doesn't help. Why?

The Diagnosis: This is a classic Silanol Interaction issue. Standard silica gel (


) is slightly acidic (pH ~5) due to surface hydroxyl (silanol) groups. Sulfonamides, while often weak acids (pKa ~10), possess moieties that can hydrogen bond strongly with these silanols. This "drag" effect causes the tailing.

The Fix: Mobile Phase Modification You must suppress this interaction by "capping" the silanols or adjusting the ionization state.

  • Protocol: Add a basic modifier to your mobile phase.

    • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

      
      ).
      
    • Concentration: 0.1% to 1.0% (v/v) in both solvent A and solvent B.

    • Why it works: The amine modifier preferentially binds to the acidic silanol sites, effectively shielding your sulfonamide from the stationary phase surface.

Self-Validating Check:

Run a TLC plate of your crude material using your chosen mobile phase with the modifier added. If the spot is round (RF ~0.3) and not a streak, the column will likely perform well.

Q2: I am using DCM/MeOH to solubilize my compound, but the pressure is fluctuating, and separation is inconsistent.

The Diagnosis: DCM and Methanol undergo an exothermic reaction when mixed, generating heat and gas bubbles (outgassing) inside the column. This disrupts laminar flow and causes band broadening. Furthermore, MeOH concentrations >10% can begin to dissolve silica, leading to contaminated fractions.

The Fix: Alternative Solvent Systems Switch to a safer, high-polarity system that avoids halogenated solvents.

Solvent SystemApplicationAdvantage
EtOAc / EtOH (3:1) General PolarEthanol is a strong eluent but generates less heat/swelling than MeOH.
DCM / Acetone Solubility IssuesAcetone is an excellent polar modifier that does not dissolve silica.
EtOAc / IPA H-BondingIsopropyl alcohol (IPA) suppresses silanol interactions better than MeOH.
Q3: My sample precipitates at the head of the column immediately after injection.

The Diagnosis: Solubility Mismatch. You likely dissolved your polar sulfonamide in a strong solvent (e.g., 100% DCM or DMSO) and injected it into a column equilibrated with a non-polar starting gradient (e.g., 0% to 10% EtOAc). The compound crashes out upon hitting the non-polar mobile phase.

The Fix: Dry Loading (Solid Load) Eliminate the liquid injection solvent entirely. Adsorb your sample onto a solid support.

Section 2: Advanced Protocols
Protocol A: The "Dry Load" Technique

Standard Operating Procedure for low-solubility sulfonamides.

Materials:

  • Crude Sample[1][2][3][4][5]

  • Dissolution Solvent (Acetone, MeOH, or THF)

  • Solid Support: Celite 545 (Preferred) or Silica Gel

  • Round Bottom Flask (RBF) & Rotary Evaporator[6]

Workflow:

  • Dissolution: Dissolve crude sample in the minimum amount of strong solvent (e.g., Acetone).

  • Adsorption: Add Celite 545 to the flask.

    • Ratio: 1 part Sample : 2 parts Celite (by weight).

  • Evaporation: Rotovap until a free-flowing powder remains.

    • Critical: Ensure no solvent smell remains. Clumpy powder indicates residual solvent.

  • Loading: Pour the powder into an empty solid-load cartridge or directly atop the column pre-packed with sand.

  • Elution: Run the gradient as normal.

Why Celite? Celite (diatomaceous earth) is non-retentive. It acts purely as a delivery mechanism, whereas drying onto Silica can sometimes cause permanent adsorption of sensitive compounds.

Protocol B: Selecting the Correct Stationary Phase

If standard silica fails despite modifiers, change the surface chemistry.

Stationary PhaseSurface ChemistryBest ForMechanism
Standard Silica Unbonded Si-OHGeneral PurificationAdsorption / H-Bonding
Amine Silica Propyl-amine bondedBasic/Polar SulfonamidesOrthogonal Selectivity. The basic surface repels basic impurities and requires no mobile phase modifier.
C18 (Reverse Phase) Octadecyl bondedHighly Polar / Water SolublePartitioning. Uses Water/MeOH or Water/ACN gradients.[7]
Section 3: Visual Troubleshooting & Logic
Figure 1: Resolution Troubleshooting Logic Tree

Use this decision matrix to diagnose peak shape issues.

Troubleshooting start START: Poor Resolution / Peak Shape q1 Is the peak Tailing (streak behind)? start->q1 q2 Is the peak Fronting (streak ahead)? q1->q2 No tailing_cause Cause: Silanol Interaction q1->tailing_cause Yes fronting_cause Cause: Column Overload or Solubility q2->fronting_cause Yes check_ph Check: Is Compound Acid Sensitive? tailing_cause->check_ph sol_front Action: Switch to Dry Loading or Increase Column Size fronting_cause->sol_front sol_tail Action: Add 1% TEA or NH4OH to Mobile Phase check_ph->sol_tail No (Stable) alt_col Action: Use Amine-Functionalized Silica check_ph->alt_col Yes (Unstable)

Caption: Decision tree for diagnosing peak shape anomalies. Tailing usually indicates chemical interaction; fronting indicates physical loading issues.

Figure 2: Dry Loading Workflow

Visualizing the sample preparation to prevent precipitation.

DryLoad step1 1. Dissolve Sample (Acetone/MeOH) step2 2. Add Sorbent (Celite 545, 1:2 Ratio) step1->step2 step3 3. Evaporate to Dryness (Free-flowing powder) step2->step3 step4 4. Load into Cartridge (Top of Column) step3->step4

Caption: Step-by-step Dry Loading protocol. Step 3 is critical: the powder must be completely dry to prevent solvent interference.

Section 4: References & Further Reading
  • Biotage. (2023).[5][6] When should I use a pH modifier in flash column chromatography gradient? [Link]

  • Teledyne ISCO. (2023).[8] Overview of Silica Column Sample Loading Techniques. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[9] Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution.[9] Journal of Organic Chemistry, 43(14), 2923-2925.[9] [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column.[9] [Link]

Sources

Technical Support Center: Handling the Hygroscopic Nature of Piperidine Sulfonamide Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with piperidine sulfonamide salts. The inherent hygroscopicity of these compounds presents unique challenges in handling, storage, and formulation. This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to ensure the integrity and stability of your materials.

Frequently Asked Questions (FAQs)

Q1: What does it mean for a piperidine sulfonamide salt to be "hygroscopic," and why is it a concern?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[1][2] For piperidine sulfonamide salts, this is a critical physicochemical property that can significantly impact research and development. The absorbed water can act as a plasticizer, leading to physical changes, or as a reactant, causing chemical degradation.[3]

Causality Explained: The sulfonamide and piperidine functional groups, along with the salt's ionic nature, create a high affinity for water molecules through hydrogen bonding and dipole-dipole interactions. This attraction is the root cause of their hygroscopic behavior.

Why it's a concern:

  • Physical Instability: Moisture absorption can lead to changes in crystal structure, deliquescence (dissolving in absorbed water), caking, and altered powder flow properties.[3][4] This is particularly problematic during manufacturing processes like tableting and powder filling.[5]

  • Chemical Degradation: The presence of water can facilitate hydrolysis of the sulfonamide bond or other susceptible functional groups, leading to the formation of impurities and a decrease in the active pharmaceutical ingredient's (API) potency.[3][6]

  • Inaccurate Weighing: A constantly changing water content makes it difficult to accurately weigh the compound, leading to errors in solution preparation and downstream assays.

  • Compromised Shelf-Life: Both physical and chemical instability resulting from moisture uptake can significantly shorten the viable shelf-life of the drug substance.[7]

Q2: How can I determine the extent of my piperidine sulfonamide salt's hygroscopicity?

A2: Quantifying the hygroscopicity of your specific salt is crucial for developing appropriate handling and storage protocols. The most common and reliable methods are:

  • Dynamic Vapor Sorption (DVS): This is the gold-standard technique. A DVS instrument exposes a small sample of your material to a range of controlled relative humidity (RH) levels at a constant temperature and measures the corresponding change in mass. The resulting sorption/desorption isotherm provides a detailed profile of how and how much water the material absorbs and releases.

  • Karl Fischer Titration (KFT): KFT is a highly accurate method for determining the water content of a sample at a specific point in time.[][9][10] It is the preferred technique in the pharmaceutical industry for water content determination.[9] It is particularly useful for quality control checks before starting an experiment.[]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. The mass loss at temperatures corresponding to the boiling point of water can indicate the water content. However, this method is less specific than KFT as it also detects other volatile solvents.

Technique Information Provided Primary Use Case
Dynamic Vapor Sorption (DVS) Complete hygroscopicity profile across a range of RHCharacterizing new compounds, formulation development
Karl Fischer Titration (KFT) Precise water content at a single point in timeQC checks, stability testing, batch release
Thermogravimetric Analysis (TGA) Water and volatile contentInitial screening, assessing thermal stability

Troubleshooting Guides

Scenario 1: My piperidine sulfonamide salt has become a sticky or clumpy solid. What happened, and can I still use it?

A: This is a classic sign of excessive moisture absorption.[11] The powder particles have likely absorbed enough water from the atmosphere to form liquid bridges between them, leading to agglomeration and caking.[12] In more extreme cases, the salt may begin to deliquesce, appearing as a wet or syrupy mass.[1]

Troubleshooting Workflow:

start Clumpy/Sticky Salt Observed check_severity Assess Severity: Minor Clumping vs. Wet Mass start->check_severity minor_clumping Minor Clumping check_severity->minor_clumping Minor wet_mass Wet Mass / Deliquescence check_severity->wet_mass Severe dry_material Dry the Material (See Protocol Below) minor_clumping->dry_material discard Discard Material (Chemical integrity is compromised) wet_mass->discard re_analyze Re-analyze for Purity & Water Content (HPLC, KFT) dry_material->re_analyze purity_ok Purity & Water Content Acceptable? re_analyze->purity_ok use_material Proceed with Experiment (with caution, use quickly) purity_ok->use_material Yes purity_ok->discard No

Caption: Decision workflow for handling clumpy salts.

Can it be salvaged? If the clumping is minor, you may be able to dry the material. However, if significant deliquescence has occurred, the chemical integrity of the salt may be compromised due to hydrolysis.[3] It is highly recommended to discard the material and use a fresh, properly stored sample.

Scenario 2: I'm observing poor powder flow during formulation/dispensing. Could this be related to humidity?

A: Absolutely. Poor powder flowability is a common consequence of moisture uptake.[4] Even small amounts of absorbed water can increase inter-particle cohesive forces, leading to bridging in hoppers, inconsistent die filling, and inaccurate dosing.[5][13]

Troubleshooting Steps:

  • Measure Water Content: Immediately determine the water content of your powder using Karl Fischer titration.[][10] Compare this to the specification for the material.

  • Control the Environment: If the water content is high, your processing environment is likely too humid. For handling piperidine sulfonamide salts, it is recommended to work in a controlled environment with a relative humidity of 15-25% at 20-30°C.[14] A glove box with a dry nitrogen atmosphere or a dehumidified room is ideal.[15]

  • Consider Formulation Strategies: If environmental control is limited, consider formulation adjustments. Co-processing with excipients that deflect moisture or adding glidants can improve flowability.[5]

Protocols and Best Practices

Protocol 1: Proper Storage of Hygroscopic Piperidine Sulfonamide Salts

The primary defense against moisture-related issues is proper storage.

Step-by-Step Storage Protocol:

  • Select the Right Primary Container: Use a container with a tight-fitting seal. Glass vials with polytetrafluoroethylene (PTFE)-lined caps are excellent. Avoid containers that are frequently opened and closed, as this replenishes the headspace with moist air.[16]

  • Use a Secondary Container (Desiccator): Place the primary container inside a desiccator.[1][17] A desiccator is a sealable enclosure containing a desiccant.[2]

  • Choose an Appropriate Desiccant: Use an indicating silica gel or molecular sieves as your desiccant.[2] The indicating silica gel will change color when it is saturated with moisture, signaling the need for regeneration or replacement.

  • Backfill with Inert Gas: For highly sensitive salts, before sealing the primary container, gently flush the headspace with a dry, inert gas like nitrogen or argon to displace any moist air.

  • Log and Monitor: Keep a log of when the container is opened. Monitor the indicating desiccant regularly.

start Receive/Synthesize Piperidine Sulfonamide Salt container Place in Airtight Primary Container start->container inert_gas Flush with Dry Inert Gas (N2/Ar) container->inert_gas desiccator Place Primary Container in Desiccator with Indicating Desiccant inert_gas->desiccator store Store in a Cool, Dry Place desiccator->store monitor Regularly Monitor Desiccant Color store->monitor

Caption: Best practice workflow for salt storage.

Protocol 2: Drying a Piperidine Sulfonamide Salt That Has Been Exposed to Moisture

This protocol should only be used for materials with minor clumping and when a fresh sample is unavailable.

Key Considerations:

  • Thermal Stability: Many organic salts can degrade at elevated temperatures. Always check the thermal stability of your compound (e.g., via TGA or melting point) before heating.

  • Vacuum Drying: Drying under vacuum is highly effective as it lowers the boiling point of water, allowing for drying at lower, safer temperatures.[18]

Step-by-Step Drying Protocol:

  • Preparation: Place a thin layer of the clumpy salt in a glass vacuum flask or on a watch glass. A thin layer maximizes surface area for efficient drying.

  • Vacuum Oven Method:

    • Place the sample in a vacuum oven.

    • Set the temperature to a safe level below the compound's decomposition or melting point (e.g., 40-50°C is often a safe starting point).

    • Apply a vacuum (e.g., <10 mbar).

    • Dry for 12-24 hours. The exact time will depend on the amount of water absorbed and the nature of the salt.

  • Verification: After drying, allow the sample to cool to room temperature under vacuum or in a desiccator before weighing. Perform a Karl Fischer titration to confirm the final water content is within acceptable limits.

  • Re-analysis: It is crucial to re-analyze the dried material for purity (e.g., by HPLC or LC-MS) to ensure no degradation has occurred during the drying process.

References

  • Chemical Storage: Hygroscopic, Deliquescent and Efflorescent substances. (2014). Bitesize Bio.[Link]

  • Tan, E. C., & Heng, P. W. S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI.[Link]

  • Improved Water Content Analysis in Pharmaceuticals with HSGC. (2017). Chromatography Today.[Link]

  • Dong, M., & Liu, D. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review.[Link]

  • Water Content Determination by Karl Fischer. (2011). Pharmaguideline.[Link]

  • The MSDS HyperGlossary: Hygroscopic. (n.d.). Interactive Learning Paradigms, Incorporated.[Link]

  • How to Measure Moisture Content in Pharmaceuticals. (n.d.). Mettler Toledo.[Link]

  • 3 Ways to Handle Hygroscopic Material Challenges. (2019). Vesta® Nutra.[Link]

  • Sedmak, P. A., & Gao, Y. (2001). The Effect of Moisture on the Flowability of Pharmaceutical Excipients. ResearchGate.[Link]

  • A comparative study on hygroscopic and physiochemical properties of chicken powders obtained by different drying methods. (2018). Taylor & Francis.[Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019). ResearchGate.[Link]

  • Mixing & Drying Hygroscopic Materials. (n.d.). PerMix.[Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025). Ibis Scientific, LLC.[Link]

  • Method for drying hygroscopic material and the product thereof. (1939).
  • Drying Powders Using Microwave Technology During Mixing. (2023). BulkInside.[Link]

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019). Pharmaceutical Technology.[Link]

  • Effect of Moisture on Powder Flow Properties of Theophylline. (2013). PMC.[Link]

  • How to Handle Hygroscopic Reference Standards? (2008). Chromatography Forum.[Link]

  • The Effects of Relative Humidity on the Flowability and Dispersion Performance of Lactose Mixtures. (2017). PMC.[Link]

  • Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences.[Link]

  • The Impact of Humidity on Seasoning Powder Flowability in Global Processing. (n.d.). Centre for Industrial Rheology.[Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (n.d.). European Medicines Agency.[Link]

  • Basics of Material Drying Webinar. (2014). YouTube.[Link]

  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022). PMC.[Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.[Link]

  • Studies on Moisture Effects on Powder Flow and Mechanochemical Improvement of Powder Flowability. (2021). Semantic Scholar.[Link]

  • Q1A(R2) Guideline. (2003). ICH.[Link]

  • The ICH Just Released Its Overhauled Stability Guideline for Consultation. (2025). The FDA Group.[Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (n.d.). PharmaInfo.[Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024). PMC.[Link]

Sources

Alternative reagents to sulfamoyl chloride for safer lab scale synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Safer Sulfamoylation Reagents

Subject: Transitioning from Sulfamoyl Chloride to Safer Alternatives for Lab-Scale Synthesis Department: Chemical Safety & Process Optimization Status: Active Guide

Executive Summary

You are accessing this guide because your workflow currently involves Sulfamoyl Chloride (


). While effective for introducing the sulfamoyl moiety (

) to create sulfamates and sulfamides, this reagent poses significant risks: it is a corrosive, unstable solid that decomposes violently upon storage and hydrolysis.

This technical guide details three superior, field-validated alternatives that maintain synthetic efficiency while mitigating physical hazards.

Decision Matrix: Selecting Your Reagent

Before proceeding to the protocols, use this logic flow to select the appropriate reagent for your substrate.

ReagentSelection Start Target Moiety? Target Sulfamate (R-O-SO2NH2) or Sulfamide (R-NH-SO2NH2)? Start->Target Substrate Substrate Sensitivity? Target->Substrate AcidSens Acid Sensitive? Substrate->AcidSens Analyze RouteC Route C: In-Situ Generation (CSI + Formic Acid) Substrate->RouteC Need free -SO2NH2 without deprotection step TempSens Heat Sensitive? AcidSens->TempSens No RouteB Route B: Sulfamide (Transamidation) AcidSens->RouteB Yes (Avoids acidic deprotection) RouteA Route A: CSI + t-BuOH (Boc-Protection Strategy) TempSens->RouteA Yes (Runs at 0°C to RT) TempSens->RouteB No (Can tolerate >80°C)

Figure 1: Decision tree for selecting sulfamoylation reagents based on substrate tolerance.

Module 1: The "Burgess-Type" Strategy (CSI + t-BuOH)

The Standard for Lab Scale Safety Instead of handling pure sulfamoyl chloride, you generate a stable, water-resistant intermediate (N-chlorosulfonyl carbamate) using Chlorosulfonyl Isocyanate (CSI) and tert-Butanol. This yields a Boc-protected product, which is easily purified before deprotection.

Mechanism of Action

The reaction proceeds via a zwitterionic "Burgess-type" intermediate, avoiding the formation of free sulfamoyl chloride.

BurgessMechanism CSI CSI (Cl-SO2-N=C=O) Intermediate Burgess-Type Intermediate (Cl-SO2-NH-Boc) CSI->Intermediate + tBuOH (0°C) tBuOH t-BuOH tBuOH->Intermediate Product Boc-Sulfamate/Sulfamide (Nu-SO2-NH-Boc) Intermediate->Product + Nu / TEA Nu Nucleophile (R-OH or R-NH2) Nu->Product Final Final Product (Nu-SO2-NH2) Product->Final + TFA/HCl Deprotect Acid Deprotection (-Boc)

Figure 2: The Burgess-type pathway allows for the isolation of stable Boc-protected intermediates.

Protocol: Synthesis of Boc-Sulfonamides/Sulfamates
  • Preparation: In a flame-dried flask under

    
    , dissolve CSI (1.0 equiv) in anhydrous DCM. Cool to 0°C.
    
  • Activation: Add tert-Butanol (1.0 equiv) dropwise.

    • Critical: Maintain temperature < 5°C. Stir for 20 min. The solution contains

      
      .
      
  • Coupling: Add your amine or alcohol substrate (0.9 equiv) mixed with Triethylamine (2.0 equiv) dropwise.

  • Workup: Quench with water. The Boc-protected product is organic soluble and stable.[1]

  • Deprotection: Treat with TFA/DCM (1:1) or 4M HCl/Dioxane to release the free sulfamoyl group.

Troubleshooting (Q&A)

Q: My yield is low (<40%). Where is the loss occurring?

A: The most common failure point is moisture during the CSI addition. CSI hydrolyzes instantly. Ensure your tert-butanol is anhydrous. If the intermediate (


) is exposed to humidity before the nucleophile is added, it degrades.

Q: The reaction exothermed violently upon adding t-BuOH.

A: This addition is highly exothermic.[2][3] You must use a dilute solution of t-BuOH in DCM and add it over 15-20 minutes. Do not add neat alcohol to neat CSI.

Q: I cannot remove the Boc group without degrading my substrate.

A: If your substrate is acid-sensitive, switch to Benzyl alcohol instead of t-BuOH. This forms a Cbz-protected sulfamate, which can be removed via hydrogenolysis (


) under neutral conditions.

Module 2: In-Situ Generation (CSI + Formic Acid)

For Direct Sulfamoylation (No Protecting Groups) If you cannot tolerate a deprotection step, you can generate sulfamoyl chloride in situ using CSI and formic acid. This method is safer than storing the reagent but requires strict gas evolution management.

Reaction:



Protocol
  • Dissolve CSI (1.1 equiv) in anhydrous MeCN or DCM at 0°C.

  • Add Formic Acid (1.1 equiv) dropwise.

  • Venting: Vigorous evolution of CO and CO2 will occur.[4] Ensure the system is vented to a fume hood exhaust.

  • Stir at 0°C for 1 hour until gas evolution ceases.

  • Add your nucleophile (amine/alcohol) and base (DMAc or Pyridine).

Troubleshooting (Q&A)

Q: The reaction mixture turned into a solid block.

A: Sulfamoyl chloride is a solid that can precipitate in non-polar solvents. Use Acetonitrile (MeCN) or add a small amount of DMAc (Dimethylacetamide) as a co-solvent/catalyst to keep the reagent in solution.

Q: I am seeing carbamoylated byproducts (R-NH-CO-...).

A: This indicates incomplete conversion of CSI to sulfamoyl chloride before the nucleophile was added. You must ensure gas evolution has completely stopped (approx. 1-2 hours) before adding your substrate. If CSI remains, it will react as an isocyanate.

Module 3: Sulfamide Transamidation

The "Green" Halide-Free Route For substrates sensitive to chlorides or acidic conditions, Sulfamide (


) can transfer the sulfamoyl group directly.
Protocol
  • Mix Substrate (Amine) and Sulfamide (1.0–2.0 equiv) in Dioxane or Diglyme.

  • Heat to reflux (100°C+).

  • Optional: Use a nucleophilic catalyst like 4-DMAP (0.1 equiv) to lower the energy barrier.

Troubleshooting (Q&A)

Q: The reaction is extremely slow (24h+).

A: Sulfamide is poorly soluble in DCM or THF. You must use high-boiling polar solvents like Diglyme , Pyridine , or Water (if substrate permits). Microwave irradiation (150°C, 10-20 min) significantly accelerates this transformation.

Comparative Data Summary

FeatureSulfamoyl Chloride (Pure)CSI + t-BuOH (Route A)CSI + Formic Acid (Route C)Sulfamide (Route B)
Hazard Profile High (Explosive/Corrosive)Moderate (Corrosive)Moderate (Gas Evolution)Low (Stable Solid)
Intermediate Unstable SolidStable CarbamateSolubilized

None
Atom Economy HighLow (Loss of Boc)Medium (Loss of CO/CO2)High
Key Byproducts HClIsobutene, CO2CO, CO2, HCl

Best For Not RecommendedGeneral SynthesisAcid-Sensitive ProductsHalide-Sensitive Products

References

  • Winum, J.-Y., et al. (2001).[5] "N-(tert-Butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide: A New Reagent for the Synthesis of Sulfamides and Sulfamates."[5] Organic Letters, 3(14), 2241–2243. Link

  • Spillane, W. J., & Hanniffy, G. G. (2006). "Mild and Safer Preparative Method for Nonsymmetrical Sulfamides via N-Sulfamoyloxazolidinone Derivatives." Organic Process Research & Development, 10(4), 770–775. Link

  • Woolven, H., et al. (2011).[6][7] "DABCO-bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis."[6][7][8][9][10] Organic Letters, 13(18), 4876–4878. Link

  • Beaudoin, D., et al. (2003). "A New Method for the Preparation of Sulfamoyl Chlorides." Journal of Organic Chemistry, 68(1), 115-119. (Describing the CSI/Formic Acid route). Link

  • Burgess, E. M., et al. (1973). "Thermal reactions of alkyl N-carbomethoxysulfamate esters." Journal of Organic Chemistry, 38(1), 26-31. Link

Sources

Validation & Comparative

A Comparative Guide to the NMR Characterization of 4-Hydroxypiperidine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of 4-hydroxypiperidine-1-sulfonamide, a key building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of its characteristic ¹H and ¹³C NMR peaks, comparing them with relevant analogues to provide a clear understanding of its structural elucidation. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The Central Role of NMR in Structural Verification

In the synthesis of novel chemical entities, unambiguous structural confirmation is paramount. NMR spectroscopy stands as the cornerstone of this process, providing a detailed roadmap of the molecular architecture. For a molecule like this compound, with its distinct functional groups—a secondary alcohol, a piperidine ring, and a sulfonamide moiety—NMR provides critical insights into the electronic environment of each proton and carbon atom.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on the analysis of structurally related compounds and established principles of NMR spectroscopy. The choice of solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃), can significantly influence the chemical shifts of exchangeable protons (OH and NH).[1][2][3] DMSO-d₆ is often preferred as it can reduce the rate of proton exchange, leading to sharper signals for OH and NH protons.[1]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-4 (CH-OH)~3.6 - 3.8m1H
H-2, H-6 (axial)~2.8 - 3.0m2H
H-2, H-6 (equatorial)~3.2 - 3.4m2H
H-3, H-5 (axial)~1.4 - 1.6m2H
H-3, H-5 (equatorial)~1.8 - 2.0m2H
OH~4.5 - 5.5br s1H
NH₂~7.0 - 7.5s2H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-4 (CH-OH)~65 - 68
C-2, C-6 (CH₂)~45 - 48
C-3, C-5 (CH₂)~33 - 36

Comparative Spectral Analysis: Understanding Substituent Effects

To appreciate the NMR fingerprint of this compound, a comparison with its parent structures, piperidine and 4-hydroxypiperidine, is instructive.

Piperidine: The Unsubstituted Core

In its simplest form, piperidine, the protons on the carbons adjacent to the nitrogen (C-2 and C-6) appear around 2.79 ppm in CDCl₃.[4][5] The more distant protons at C-3, C-5, and C-4 resonate further upfield.

4-Hydroxypiperidine: The Influence of the Hydroxyl Group

The introduction of a hydroxyl group at the C-4 position significantly alters the electronic environment. The proton at C-4 (H-4) is deshielded due to the electronegativity of the oxygen atom, shifting its signal downfield. The presence of the hydroxyl group also influences the chemical shifts of the neighboring protons and carbons.

This compound: The Impact of the Sulfonamide Group

The addition of the sulfonamide group at the nitrogen atom introduces a strong electron-withdrawing effect. This effect deshields the adjacent protons at C-2 and C-6, causing a noticeable downfield shift in their ¹H NMR signals compared to 4-hydroxypiperidine. Similarly, the C-2 and C-6 carbons will also experience a downfield shift in the ¹³C NMR spectrum. The chemical shift of the sulfonamide protons (NH₂) typically appears as a singlet in the aromatic region of the spectrum.[6][7]

Experimental Protocols

To obtain high-quality NMR spectra for small molecules like this compound, adherence to standardized experimental protocols is crucial.

Sample Preparation: A Foundation for Quality Data
  • Sample Quantity : For a standard ¹H NMR spectrum, 5-25 mg of the compound is typically sufficient.[8] For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 50-100 mg is recommended.[8]

  • Solvent Selection : Use a high-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve the sample.[8][9] The typical volume required is 0.6-0.7 mL for a standard 5 mm NMR tube.[8][10]

  • Dissolution : Dissolve the sample in a separate vial before transferring it to the NMR tube.[8] This allows for better mixing and ensures the sample is fully dissolved. If any solid particles remain, the solution should be filtered to prevent issues with shimming.[11]

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR in organic solvents, with its signal set to 0.00 ppm.[10]

NMR Data Acquisition Workflow

The following diagram illustrates a typical workflow for acquiring and processing NMR data.

Caption: A generalized workflow for an NMR experiment.

Advanced NMR Techniques for Unambiguous Assignment

For complex molecules or to resolve signal overlap, two-dimensional (2D) NMR techniques are invaluable.

  • COSY (Correlation Spectroscopy) : Identifies proton-proton coupling relationships, helping to trace the connectivity of the spin system within the piperidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence) : Correlates proton and carbon signals, allowing for the direct assignment of protons to their attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two or three bonds, useful for identifying long-range connectivities.

  • DEPT (Distortionless Enhancement by Polarization Transfer) : Helps to distinguish between CH, CH₂, and CH₃ groups, which is particularly useful for assigning the carbons of the piperidine ring.[12]

Visualizing the Molecular Structure and Proton Environments

The following diagram illustrates the structure of this compound with the non-equivalent protons labeled.

Caption: Structure of this compound.

Conclusion

The NMR characterization of this compound is a clear example of how fundamental spectroscopic principles can be applied to elucidate molecular structure. By understanding the influence of each functional group on the chemical shifts of neighboring atoms and by comparing the spectrum to those of related compounds, a confident structural assignment can be made. The use of standardized experimental protocols and, when necessary, advanced 2D NMR techniques, ensures the accuracy and reliability of the data, which is a critical aspect of modern chemical research and drug development.

References

  • Chemical Instrumentation Facility, Iowa State University. (2013, March 19). NMR Sample Preparation. Retrieved from [Link]

  • Gao, Y., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • PubChem. (n.d.). Piperidin-4-ol. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. Retrieved from [Link]

  • Dove Medical Press. (n.d.). Supplementary Material. Retrieved from [Link]

  • Università di Camerino. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR study of 4-hydroxy-1-methylpiperidine betaine derivatives. Retrieved from [Link]

  • MDPI. (n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Retrieved from [Link]

  • Döring, C., et al. (2015). Two polymorphs of 4-hydroxypiperidine with different NH configurations. CrystEngComm. Retrieved from [Link]

  • NIScPR. (n.d.). Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. Retrieved from [Link]

  • Setliff, F. L., & Spradlin, T. K. (2000). Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. Journal of the Arkansas Academy of Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

  • University of California, Davis. (n.d.). Table of characteristic proton NMR chemical shifts. Retrieved from [Link]

  • Alan R. Katritzky, etc. (1993). Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Retrieved from [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (n.d.). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

  • Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-hydroxypiperidine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth examination of the predicted mass spectrometry fragmentation pattern of 4-hydroxypiperidine-1-sulfonamide, a scaffold of potential interest in medicinal chemistry.

Drawing upon established fragmentation principles for piperidine and sulfonamide moieties, this document serves as a predictive guide for researchers. By understanding the expected fragmentation pathways, scientists can more readily identify this and related structures in complex matrices, characterize impurities, and accelerate their research endeavors. This guide contrasts the fragmentation of the title compound with simpler analogues to provide a clear, comparative context.

Theoretical Framework: Predicting Fragmentation

The fragmentation of this compound under mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), is anticipated to be a composite of the fragmentation behaviors of its constituent functional groups: the 4-hydroxypiperidine ring and the primary sulfonamide.

  • Piperidine Ring Fragmentation: The piperidine moiety, a saturated heterocycle, is known to undergo characteristic fragmentation. Under positive-ion ESI-MS/MS, protonation typically occurs at the basic nitrogen atom.[1][2] Subsequent collision-induced dissociation (CID) can lead to the neutral loss of small molecules, such as water from a hydroxyl substituent.[3] Ring-opening pathways and α-cleavage adjacent to the nitrogen are also common fragmentation routes.[1]

  • Sulfonamide Group Fragmentation: The sulfonamide group exhibits its own set of fragmentation patterns. Studies on various sulfonamides have revealed that cleavage of the sulfur-nitrogen bond is a common pathway.[4][5] Furthermore, a characteristic, though not universal, fragmentation for some sulfonamides is the neutral loss of sulfur dioxide (SO₂), often preceded by a rearrangement.[4][6]

By synthesizing these principles, we can propose a detailed fragmentation cascade for this compound.

Proposed Fragmentation Pathway of this compound

The molecular formula of this compound is C₅H₁₂N₂O₃S, with a monoisotopic mass of 180.0569 Da.[7] In positive-ion ESI, the protonated molecule, [M+H]⁺, will have an m/z of 181.0642.

The primary sites for protonation are the piperidine nitrogen and the nitrogen of the sulfonamide. Given the higher basicity of the piperidine nitrogen, it is the more likely site of protonation.

The proposed fragmentation pathways for the [M+H]⁺ ion of this compound are visualized in the following diagram:

fragmentation_pathway M_H [M+H]⁺ m/z 181.0642 frag1 Loss of H₂O m/z 163.0536 M_H->frag1 - H₂O frag2 Loss of SO₂NH₂ m/z 102.0913 M_H->frag2 - •SO₂NH₂ frag3 Loss of SO₂ m/z 117.0866 M_H->frag3 - SO₂ frag4 Piperidine Ring Fragmentation m/z various frag2->frag4 Further Fragmentation

Caption: Proposed major fragmentation pathways for protonated this compound.

Key Proposed Fragmentations:

  • Neutral Loss of Water (H₂O): The presence of the hydroxyl group makes the loss of a water molecule a highly probable initial fragmentation step, leading to a fragment ion at m/z 163.0536 . This is a common fragmentation for alcohols.[8]

  • Cleavage of the S-N Bond: Homolytic or heterolytic cleavage of the sulfur-nitrogen bond is anticipated. Loss of the sulfonamide radical (•SO₂NH₂) would result in the formation of the 4-hydroxypiperidinium ion at m/z 102.0913 . This ion would likely undergo further fragmentation.

  • Neutral Loss of Sulfur Dioxide (SO₂): A rearrangement followed by the elimination of SO₂ is a known pathway for some sulfonamides.[6] This would produce a fragment ion at m/z 117.0866 .

  • Piperidine Ring Fragmentation: The fragment ion at m/z 102.0913 (the 4-hydroxypiperidinium ion) can undergo further fragmentation characteristic of the piperidine ring, such as ring opening or α-cleavage.[1] This would lead to a series of smaller fragment ions.

Comparative Fragmentation Analysis

To better understand the fragmentation behavior of this compound, it is instructive to compare its predicted fragmentation with that of related, simpler molecules.

Compound Structure [M+H]⁺ (m/z) Key Predicted Fragmentations Rationale for Differences
4-Hydroxypiperidine C₅H₁₁NO102.0913- Loss of H₂O- Ring fragmentationLacks the sulfonamide group, so no S-N cleavage or SO₂ loss is possible.[9]
Piperidine-1-sulfonamide (Hypothetical) C₅H₁₂N₂O₂S165.0641- Loss of SO₂- S-N bond cleavage- Ring fragmentationLacks the hydroxyl group, so the initial loss of water is not a primary pathway.
Benzenesulfonamide C₆H₇NO₂S158.0219- Loss of SO₂- Loss of NH₂The aromatic ring alters the fragmentation, with cleavages related to the stable phenyl group.[6]
This compound C₅H₁₂N₂O₃S181.0642- Loss of H₂O- Loss of SO₂- S-N bond cleavage- Ring fragmentationExhibits a combination of fragmentation patterns from both the hydroxylated piperidine ring and the sulfonamide group.

This comparative analysis highlights how the fragmentation pattern of a molecule is a direct reflection of its chemical structure, with each functional group contributing characteristic fragmentation pathways.

Experimental Protocols

To experimentally verify the predicted fragmentation patterns, the following methodologies are recommended.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 methanol:water or acetonitrile:water, with the addition of 0.1% formic acid to promote protonation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for a standard reverse-phase LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

lc_ms_workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry sample Sample Injection column C18 Reverse-Phase Column sample->column gradient Gradient Elution (Water/Acetonitrile w/ 0.1% Formic Acid) column->gradient esi Electrospray Ionization (ESI) Positive Ion Mode gradient->esi ms1 MS1 Scan (Identify [M+H]⁺) esi->ms1 cid Collision-Induced Dissociation (CID) (Isolate and fragment [M+H]⁺) ms1->cid ms2 MS2 Scan (Detect Fragment Ions) cid->ms2 data_analysis Spectral Interpretation ms2->data_analysis Data Analysis

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

LC Parameters:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

MS Parameters:

  • Ionization Mode: ESI Positive

  • MS1 Scan Range: m/z 50-300

  • MS/MS Method:

    • Precursor Ion: m/z 181.06

    • Collision Gas: Argon or Nitrogen

    • Collision Energy: Ramped (e.g., 10-40 eV) to observe the full range of fragment ions.

Conclusion

This comparative guide provides researchers with a foundational understanding of what to expect when analyzing this compound and its analogues by mass spectrometry. The provided experimental protocols offer a starting point for method development, enabling the confident identification and structural confirmation of this and related molecules in a research and development setting.

References

  • BenchChem. (2025).
  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303-1310. [Link]

  • BenchChem. (2025).
  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • ResearchGate. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. [Link]

  • BenchChem. (n.d.). A Comprehensive Spectroscopic Analysis of 1-(Piperidin-2-ylmethyl)piperidine and its Analogs.
  • Jian, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(4), 488-495. [Link]

  • ResearchGate. (n.d.). Piperine mass fragments: possible structures of major mass spectral...[Link]

  • Guillén, I., et al. (2020). Tentative fragmentation pattern of tested sulphonamides, based on their product ion spectrum. ResearchGate. [Link]

  • NIST. (n.d.). 4-Hydroxypiperidine. NIST WebBook. [Link]

  • Supporting Information Figure S1: Mass spectral fragmentations of sulfon
  • PubChem. (n.d.). This compound. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Metabolic Stability of Piperidine Sulfonamides in Liver Microsomes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine sulfonamides are ubiquitous scaffolds in medicinal chemistry, widely employed as GPCR ligands, enzyme inhibitors (e.g., sEH,


-secretase), and ion channel modulators. However, the piperidine ring represents a significant metabolic liability.[1] In liver microsomes, these moieties are prone to rapid oxidative clearance mediated by Cytochrome P450 (CYP450) enzymes, particularly CYP3A4 and CYP2D6.

This guide analyzes the metabolic instability of piperidine sulfonamides, compares them against structurally optimized alternatives (bioisosteres and blocked analogs), and provides a validated experimental protocol for assessing intrinsic clearance (


) in liver microsomes.

Mechanistic Insight: The Piperidine Liability

The metabolic instability of piperidine sulfonamides is primarily driven by the electron-rich nature of the amine (even when sulfonylated, the ring carbons remain accessible) and the lipophilicity of the scaffold.

CYP450 Attack Vectors

In human liver microsomes (HLM) and rat liver microsomes (RLM), the piperidine ring undergoes three primary oxidative transformations:

  • 
    -Carbon Hydroxylation (C2/C6):  The most common pathway. CYP450 abstracts a hydrogen atom from the carbon adjacent to the nitrogen. The resulting carbinolamine intermediate is unstable and often collapses into a lactam  (if the nitrogen is acylated/sulfonylated) or leads to ring opening  (endocyclic cleavage).
    
  • Remote Hydroxylation (C3/C4): Oxidation at the less sterically hindered C3 or C4 positions, leading to stable hydroxylated metabolites or further oxidation to ketones.

  • N-Dealkylation: If the sulfonamide linkage is metabolically labile (rare) or if the piperidine nitrogen is free (not the case here, but relevant for precursors), N-dealkylation occurs.

Visualization of Metabolic Pathways

The following diagram illustrates the oxidative fate of a generic piperidine sulfonamide in liver microsomes.

MetabolicPathways Parent Parent Piperidine Sulfonamide Radical C-Centered Radical Intermediate Parent->Radical H-Abstraction Hydroxy 4-Hydroxy Metabolite Parent->Hydroxy Direct C4 Oxidation CYP CYP450 (3A4/2D6) CYP->Parent Carbinol $alpha$-Carbinolamine (Unstable) Radical->Carbinol OH Rebound Lactam Lactam (Oxidation at C2) Carbinol->Lactam Oxidation RingOpen Ring Opened Aldehyde/Acid Carbinol->RingOpen C-N Cleavage

Figure 1: Primary metabolic pathways of piperidine sulfonamides mediated by CYP450 enzymes.

Comparative Performance Guide

To mitigate high intrinsic clearance (


), medicinal chemists employ specific strategies: bioisosterism  (switching the ring) or metabolic blocking  (fluorination/steric hindrance).

The table below compares the metabolic stability of a standard piperidine sulfonamide against three common optimization strategies. Data is synthesized from representative structure-activity relationship (SAR) studies in drug discovery [1][2][3].

Table 1: Comparative Stability in Human Liver Microsomes (HLM)
Scaffold VariantStructure DescriptionStability (

)

(

L/min/mg)
Mechanism of ImprovementTrade-offs
Standard Piperidine Unsubstituted piperidine ringLow (< 15 min)High (> 50)N/A (Baseline)High clearance limits oral bioavailability.
Morpholine Analog Oxygen at C4 positionHigh (> 60 min)Low (< 15)Oxygen lowers LogP and reduces basicity/nucleophilicity, suppressing CYP affinity.Reduced basicity may lower target affinity if the N-interaction is critical.
4,4-Difluoro-piperidine Fluorine at C4 positionModerate/High (45 min)Medium (15-30)Blocks C4 oxidation; lowers pKa of amine; C-F bond is metabolically inert.Fluorine is lipophilic but electron-withdrawing; can alter solubility.

-Methyl Piperidine
Methyl group at C2/C6Moderate (30-40 min)Medium (20-40)Steric hindrance blocks the primary site of metabolic attack (

-carbon).
Introduces chirality (enantiomers may have different potency/toxicity).
Bridged Piperidine Azabicyclo[3.3.1]nonaneHigh (> 120 min)Very Low (< 10)Conformational constraint prevents induced fit into CYP active site.Increased molecular weight and synthetic complexity.
Analysis of Alternatives
  • Morpholine vs. Piperidine: Morpholine is the "gold standard" bioisostere for improving stability. The ether oxygen acts as an electron-withdrawing group (EWG), reducing the electron density on the ring and making it less susceptible to oxidative attack.

  • Fluorination: If the piperidine nitrogen's basicity is essential for target binding (e.g., salt bridge formation), morpholine may not work. In this case, 4,4-difluoropiperidine is superior; it maintains the amine character while blocking the C4 metabolic "soft spot" and reducing the pKa slightly to improve permeability.

Experimental Protocol: Microsomal Stability Assay

This protocol describes a self-validating system to determine the intrinsic clearance of piperidine sulfonamides.

Materials
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Pre-Incubation:

    • Prepare a 1 µM solution of the test compound in phosphate buffer (0.1% DMSO final).

    • Add liver microsomes (final conc.[2][3][4] 0.5 mg/mL).[3][5]

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Add NADPH regenerating system to initiate the reaction.[6]

    • Control: Run a parallel incubation without NADPH to rule out chemical instability.

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
  • Quenching:

    • Immediately dispense aliquot into 150 µL ice-cold Quench Solution.

    • Vortex for 1 minute; Centrifuge at 4,000 rpm for 15 min to precipitate proteins.

  • Analysis:

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Monitor disappearance of the parent ion (

      
      ).
      
Data Calculation

Calculate the elimination rate constant (


) from the slope of the natural log of percent remaining vs. time.


Workflow Visualization

AssayWorkflow cluster_sampling Sampling Loop (0, 5, 15, 30, 45, 60 min) Start Start: Thaw Microsomes & Prepare Compounds Mix Mix: Compound (1µM) + Microsomes (0.5 mg/mL) Start->Mix PreInc Pre-Incubation 37°C, 5 min Mix->PreInc Initiate Initiate: Add NADPH PreInc->Initiate Sample Remove Aliquot Initiate->Sample Quench Quench: Add Ice-Cold ACN Sample->Quench Centrifuge Centrifuge: Precipitate Protein Quench->Centrifuge Analyze LC-MS/MS Analysis (Parent Depletion) Centrifuge->Analyze Calc Calculate CL_int & t_1/2 Analyze->Calc

Figure 2: Step-by-step workflow for the liver microsome stability assay.[4][6]

References

  • Pecic, S., et al. (2012). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Prostaglandins & Other Lipid Mediators.[7][8] Retrieved from [Link]

  • Cyprotex. (2024).[9] Microsomal Stability Assay Protocol & Data Interpretation. Retrieved from [Link]

  • Wang, Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights. Journal of Chemical Information and Modeling. Retrieved from [Link]

Sources

A Comparative Guide to the Crystallography of Sulfamoyl-Containing Piperidine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The Sulfamoyl Group: A Versatile Anchor in Drug Discovery

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry, renowned for its ability to act as a zinc-binding group (ZBG) in a multitude of metalloenzymes.[1] Its anionic form (SO₂NH⁻) can coordinate with the zinc ion in the active site of enzymes like carbonic anhydrases (CAs), effectively blocking their catalytic activity.[1][2] This interaction is a critical first step in the mechanism of action for a wide range of sulfonamide-based drugs. The piperidine ring, a saturated heterocycle, serves as a versatile scaffold, offering multiple points for chemical modification to enhance target engagement, improve pharmacokinetic properties, and overcome drug resistance.[3]

Comparative Crystallographic Analysis of Sulfamoyl-Piperidine Analogs in Carbonic Anhydrase

Carbonic anhydrases are a family of zinc-containing enzymes crucial for various physiological processes.[2] Their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[1] The analysis of crystal structures of CA inhibitors provides a clear picture of how modifications to the piperidine scaffold influence binding affinity and selectivity.

A notable example is the crystal structure of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II (hCA II) and VII (hCA VII).[2][4] Although this compound features a piperazine ring instead of a piperidine, the fundamental principles of interaction are highly transferable. The deprotonated nitrogen of the sulfonamide group directly coordinates with the catalytic zinc ion in the active site of both isoforms.[2] This primary binding interaction is further stabilized by hydrogen bonds with the Thr199 residue.[2]

The "tail approach" in drug design, where different chemical groups are appended to the core scaffold, is instrumental in achieving isoform selectivity.[2] In the case of the aforementioned inhibitor, the benzhydrylpiperazine "tail" extends into a region of the active site that varies between hCA II and hCA VII. This leads to a greater number of polar and hydrophobic interactions in the active site of hCA VII, explaining its higher affinity for this isoform.[2]

Key Crystallographic Data for Selected Carbonic Anhydrase Inhibitor Complexes
Compound/ComplexPDB IDResolution (Å)Key InteractionsReference
hCA II with a thienothiazene-6-sulfonamide1A42Not SpecifiedCoordination of sulfonamide with zinc, interactions with hydrophobic patches.[5]
hCA I with N-(3-methyl-5-sulfamoyl-1,3,4-thiadiazol-2(3H)-ylidene)acetamide1BZM2.00Sulfonamide-zinc coordination.
hCA II with 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamideNot specified in abstractNot specified in abstractSulfonamide-zinc coordination, H-bonds with Thr199, van der Waals contacts.[2][4]
hCA VII with 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamideNot specified in abstractNot specified in abstractEnhanced polar and hydrophobic interactions compared to hCA II complex.[2][4]

Insights from Matrix Metalloproteinase Inhibitors

Matrix metalloproteinases (MMPs) are another class of zinc-dependent endopeptidases implicated in cancer and arthritis. Piperidine sulfone hydroxamates have been explored as potent MMP inhibitors.[6][7] Structure-activity relationship studies have revealed that the position of the sulfone group on the piperidine ring (α vs. β) significantly impacts inhibitory activity and selectivity against different MMP isoforms.[6][7] While detailed crystal structures for these specific piperidine sulfone hydroxamates were not the primary focus of the provided search results, the principle of leveraging the piperidine scaffold to orient functional groups for optimal interaction with the enzyme's active site remains a key takeaway.

Experimental Protocols: A Guide to Elucidating Crystal Structures

The determination of an X-ray crystal structure is a multi-step process requiring meticulous execution. Below is a generalized workflow for obtaining the crystal structure of a protein-ligand complex.

Step-by-Step Crystallization and Structure Determination Workflow
  • Protein Expression and Purification: The target protein (e.g., carbonic anhydrase) is overexpressed in a suitable system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.

  • Complex Formation: The purified protein is incubated with a molar excess of the synthesized inhibitor (e.g., a 1-sulfamoyl-4-piperidinol derivative) to ensure complex formation.[2]

  • Crystallization Screening: The protein-ligand complex is subjected to a wide range of crystallization conditions (precipitants, buffers, pH, temperature) using high-throughput screening methods.

  • Crystal Optimization and Growth: Promising initial crystal hits are optimized by fine-tuning the crystallization conditions to obtain large, well-diffracting single crystals.

  • X-ray Diffraction Data Collection: A single crystal is mounted and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The resulting diffraction pattern is recorded on a detector.[8]

  • Data Processing and Structure Solution: The diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using molecular replacement, using a known structure of the target protein as a search model.

  • Structure Refinement and Validation: The initial model is refined against the experimental data to improve its quality. The final structure is validated to ensure its stereochemical and geometric soundness.

experimental_workflow cluster_protein_prep Protein Preparation cluster_complex_formation Complex Formation cluster_crystallization Crystallization cluster_structure_determination Structure Determination p1 Protein Expression p2 Purification p1->p2 c1 Incubation with Ligand p2->c1 cr1 Screening c1->cr1 cr2 Optimization & Growth cr1->cr2 s1 X-ray Diffraction cr2->s1 s2 Data Processing s1->s2 s3 Structure Solution s2->s3 s4 Refinement & Validation s3->s4 sbd_cycle A Identify Target & Initial Hits B Obtain Crystal Structure of Complex A->B C Analyze Structure & Identify Key Interactions B->C D In Silico Design of New Analogs C->D E Chemical Synthesis D->E F Biological Evaluation (e.g., IC50) E->F G SAR Analysis F->G G->C Iterate

Sources

A Senior Application Scientist's Comparative Analysis of Methodologies for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to HPLC Method Validation for the Purity Analysis of Piperidine Sulfonamides

The structural motif of piperidine sulfonamides is a cornerstone in modern medicinal chemistry, appearing in a wide array of therapeutic agents. Ensuring the purity of these active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a critical determinant of drug safety and efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of piperidine sulfonamides, grounded in practical laboratory experience and regulatory expectations.

We will dissect and compare two distinct reversed-phase HPLC (RP-HPLC) methods, offering a granular, step-by-step validation protocol for the superior method. This guide is designed for researchers, analytical scientists, and drug development professionals seeking to establish a robust, reliable, and compliant purity analysis workflow.

The Analytical Challenge: Piperidine Sulfonamides

Piperidine sulfonamides, while therapeutically valuable, can present unique analytical challenges. Their polarity, potential for multiple ionization states, and the presence of structurally similar impurities necessitate the development of highly specific and sensitive analytical methods. The goal of any purity method is to accurately quantify the main peak (the API) while separating it from all potential process impurities and degradation products.

Method Comparison: The Workhorses of Purity Analysis

The choice of chromatographic conditions is paramount for achieving optimal separation. Below, we compare two hypothetical, yet representative, RP-HPLC methods for the purity analysis of a generic piperidine sulfonamide API. Method B represents a more modernized approach, leveraging the advantages of sub-2 µm particle columns, often referred to as Ultra-High-Performance Liquid Chromatography (UHPLC).

Table 1: Comparison of Chromatographic Conditions
ParameterMethod A: Conventional HPLCMethod B: Modern UHPLCRationale for Comparison
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 100 mm, 1.8 µmEvaluates the impact of particle size and column dimensions on efficiency and run time.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterA common acidic modifier to ensure good peak shape for amine-containing compounds.
Mobile Phase B AcetonitrileAcetonitrileA standard organic modifier in reversed-phase chromatography.
Gradient 5% to 95% B in 30 min10% to 90% B in 10 minDemonstrates the speed advantage of UHPLC.
Flow Rate 1.0 mL/min0.4 mL/minOptimized for the respective column dimensions.
Column Temp. 30 °C40 °CHigher temperatures can improve efficiency and reduce backpressure in UHPLC.
Detection UV at 254 nmUV at 254 nmA common wavelength for aromatic-containing compounds.
Injection Vol. 10 µL2 µLScaled to the column volume to prevent band broadening.
Expected Run Time ~35 minutes~12 minutesA significant reduction in analytical throughput time.
Expected Pressure ~1500 psi~7000 psiUHPLC operates at significantly higher backpressures.

Analysis of the Methods:

Method A represents a traditional, robust HPLC method. Its longer run time and larger particle size make it less efficient but potentially more forgiving to variations in system performance. Method B, a UHPLC method, offers a substantial increase in throughput and chromatographic efficiency, leading to sharper peaks and better resolution of closely eluting impurities. The trade-off is the requirement for a UHPLC system capable of handling higher backpressures and having a lower dispersion volume. For a modern pharmaceutical development laboratory focused on efficiency and high-throughput screening, Method B is the superior choice .

A Step-by-Step Guide to the Validation of Method B

The validation of an analytical method is the process by which it is experimentally proven that the method is suitable for its intended purpose. The following protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.

Experimental Workflow for Method Validation

Method_Validation_Workflow Figure 1: HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Parameters (ICH Q2(R1)) cluster_2 Finalization Dev Develop & Optimize Method B Specificity Specificity Dev->Specificity Begin Validation Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Report Validation Report & SOP Robustness->Report Validation Complete Validation_Parameter_Relationship Figure 2: Interdependence of Validation Parameters Specificity Specificity Linearity Linearity Specificity->Linearity ensures pure analyte response Robustness Robustness Specificity->Robustness stress tests the method Accuracy Accuracy Linearity->Accuracy establishes concentration range Linearity->Robustness stress tests the method Precision Precision Accuracy->Precision confirms trueness Accuracy->Robustness stress tests the method LOQ LOQ Precision->LOQ defines lower limit of reliability Precision->Robustness stress tests the method LOQ->Robustness stress tests the method Method Validated Method Robustness->Method confirms reliability

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxypiperidine-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-Hydroxypiperidine-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.